molecular formula C28H23F3N2O3S B2724676 (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-phenylpropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one CAS No. 860651-16-7

(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-phenylpropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2724676
CAS No.: 860651-16-7
M. Wt: 524.56
InChI Key: QSKOSOHVYRBNSV-HZHRSRAPSA-N
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Description

The compound (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-phenylpropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole ring, a phenylpropyl group, and a trifluoromethyl-substituted phenyl group, all connected through an imidazol-4-one core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe for studying enzyme interactions and metabolic pathways. Its structural features could enable it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a lead compound for drug development. Its ability to interact with various molecular targets could make it a candidate for therapeutic agents against diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-phenylpropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzodioxole and phenylpropyl groups, and the attachment of the trifluoromethyl-substituted phenyl group. Common synthetic routes may involve:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Benzodioxole and Phenylpropyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using palladium or copper catalysts.

    Attachment of Trifluoromethyl-Substituted Phenyl Group: This step may involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonates, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroimidazole derivatives.

Mechanism of Action

The mechanism of action of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-phenylpropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-phenylpropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one: This compound is unique due to its specific combination of functional groups and structural features.

    Other Imidazole Derivatives: Compounds such as imidazole-4-one derivatives with different substituents may exhibit similar chemical properties but differ in their biological activity and applications.

    Benzodioxole Compounds: These compounds share the benzodioxole ring but may lack the imidazole core, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a benzodioxole ring, a phenylpropyl group, and a trifluoromethyl-substituted phenyl group, all connected through an imidazol-4-one core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-phenylpropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F3N2O3S/c29-28(30,31)22-10-4-8-21(14-22)17-37-27-32-23(15-20-11-12-24-25(16-20)36-18-35-24)26(34)33(27)13-5-9-19-6-2-1-3-7-19/h1-4,6-8,10-12,14-16H,5,9,13,17-18H2/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKOSOHVYRBNSV-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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